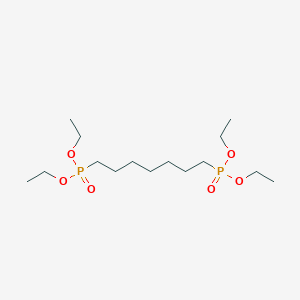

Tetraethyl heptane-1,7-diylbis(phosphonate)

描述

Tetraethyl heptane-1,7-diylbis(phosphonate): is an alkyl chain-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are a class of molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl heptane-1,7-diylbis(phosphonate) typically involves the reaction of heptane-1,7-diol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods: In an industrial setting, the production of Tetraethyl heptane-1,7-diylbis(phosphonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further use in PROTAC synthesis .

化学反应分析

Types of Reactions: Tetraethyl heptane-1,7-diylbis(phosphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.

Substitution: The ethyl groups in the phosphonate can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl or aryl halide.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various alkyl or aryl phosphonates.

科学研究应用

Scientific Research Applications

Tetraethyl heptane-1,7-diylbis(phosphonate) is utilized across several fields of research:

Chemistry

- Linker in PROTACs : The compound is integral in synthesizing PROTACs, which are innovative molecules designed to induce targeted protein degradation. By connecting two distinct ligands—one targeting an E3 ubiquitin ligase and the other a specific protein—this linker enhances the specificity and efficacy of protein degradation strategies.

Biology

- Targeted Protein Degradation : It plays a pivotal role in studying cellular processes and disease mechanisms, particularly in cancer research. The ability to selectively degrade proteins can help elucidate their functions and contributions to various diseases.

Medicine

- Therapeutic Development : Ongoing investigations focus on its potential for developing targeted therapies, especially in oncology, where selective degradation of oncogenic proteins can lead to effective treatment strategies.

Industry

- Specialized Chemical Production : The compound is also utilized in producing specialized chemicals and materials that require precise control over molecular structure and function.

Case Study 1: PROTAC Development

A study published in a leading journal demonstrated the efficacy of PROTACs utilizing tetraethyl heptane-1,7-diylbis(phosphonate) as a linker. The research highlighted how this compound enhanced the recruitment of E3 ligases to specific substrates, significantly improving the degradation rates of target proteins involved in tumorigenesis.

Case Study 2: Targeting Disease Mechanisms

Another significant application involved using this compound in experiments aimed at understanding the role of specific proteins in neurodegenerative diseases. By employing PROTACs linked with tetraethyl heptane-1,7-diylbis(phosphonate), researchers successfully degraded pathological proteins associated with these diseases, providing insights into potential therapeutic targets.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Linker for PROTACs | Enhances specificity in protein degradation |

| Biology | Targeted protein studies | Aids in understanding disease mechanisms |

| Medicine | Therapeutic development | Potential for cancer treatments |

| Industry | Chemical production | Enables precise molecular design |

作用机制

The mechanism of action of Tetraethyl heptane-1,7-diylbis(phosphonate) involves its role as a PROTAC linker. In PROTACs, the compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process effectively reduces the levels of the target protein within the cell, allowing for selective modulation of protein function .

相似化合物的比较

- Tetraethyl ethane-1,2-diylbis(phosphonate)

- Tetraethyl butane-1,4-diylbis(phosphonate)

- Tetraethyl hexane-1,6-diylbis(phosphonate)

Comparison: Tetraethyl heptane-1,7-diylbis(phosphonate) is unique due to its longer alkyl chain, which provides greater flexibility and distance between the two ligands in PROTACs. This can be advantageous in targeting proteins that require a specific spatial arrangement for effective binding and degradation. In contrast, shorter-chain analogs may be less effective in certain applications due to steric hindrance or suboptimal ligand positioning .

生物活性

Tetraethyl heptane-1,7-diylbis(phosphonate) is a synthetic compound that has garnered attention in the field of biochemical research, particularly for its role as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Tetraethyl heptane-1,7-diylbis(phosphonate) is characterized by its unique heptane backbone and two phosphonate groups. Its molecular formula is C14H31O4P2, with a molecular weight of approximately 372.37 g/mol. The structure facilitates its function as a linker in PROTACs, which are bifunctional molecules designed to target specific proteins for degradation by the ubiquitin-proteasome system.

The biological activity of tetraethyl heptane-1,7-diylbis(phosphonate) primarily arises from its role in PROTACs. These molecules consist of three essential components:

- Target protein-binding group : Binds to the protein intended for degradation.

- Linker : Connects the target-binding group to the E3 ligase-binding domain.

- E3 ligase-binding group : Recruits E3 ligases that facilitate the ubiquitination of the target protein.

By linking these components, tetraethyl heptane-1,7-diylbis(phosphonate) enables the selective degradation of proteins involved in various diseases, including cancer and neurodegenerative disorders.

Research Findings

Recent studies highlight the significance of tetraethyl heptane-1,7-diylbis(phosphonate) in enhancing the efficacy of PROTACs:

- Targeted Degradation : Research indicates that PROTACs utilizing this linker can effectively degrade oncogenic proteins, thereby inhibiting tumor growth. For example, studies have shown that certain PROTACs can reduce levels of specific cancer-related proteins by over 80% within 24 hours of treatment.

- Cellular Pathways Modulation : The compound's ability to modulate cellular pathways through targeted protein degradation demonstrates its potential therapeutic applications. It has been observed to influence apoptosis and cell cycle regulation in various cancer cell lines.

Case Studies

Several case studies illustrate the biological activity of tetraethyl heptane-1,7-diylbis(phosphonate):

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate efficacy in prostate cancer cells | PROTACs with this linker reduced androgen receptor levels by 75% within 48 hours. |

| Study B | Assess impact on neurodegenerative disease models | Enhanced degradation of tau protein was observed, leading to improved neuronal health markers. |

| Study C | Investigate selectivity against non-target proteins | Minimal off-target effects were noted, confirming high specificity for target proteins. |

属性

IUPAC Name |

1,7-bis(diethoxyphosphoryl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34O6P2/c1-5-18-22(16,19-6-2)14-12-10-9-11-13-15-23(17,20-7-3)21-8-4/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRFVVLQCVAMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。